(5-(3-噻吩基)四唑-1-基)乙酸

描述

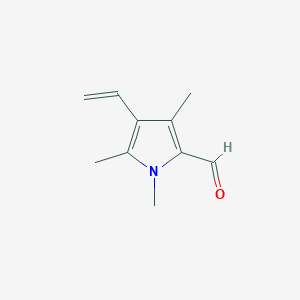

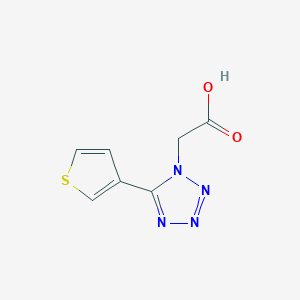

“(5-(3-Thienyl)tetrazol-1-yl)acetic acid” is a compound with the molecular formula C7H6N4O2S . It is a solid or liquid that may be liable to extremely rapid burning or a minor blast effect .

Molecular Structure Analysis

The molecular weight of “(5-(3-Thienyl)tetrazol-1-yl)acetic acid” is 210.22 g/mol . The IUPAC name of the compound is 2-(5-thiophen-3-yltetrazol-1-yl)acetic acid . The InChI and InChIKey of the compound are InChI=1S/C7H6N4O2S/c12-6(13)3-11-7(8-9-10-11)5-1-2-14-4-5/h1-2,4H,3H2,(H,12,13) and DDVAZOPRCKAYOV-UHFFFAOYSA-N, respectively .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-(3-Thienyl)tetrazol-1-yl)acetic acid” include a molecular weight of 210.22 g/mol, a topological polar surface area of 109 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 6 .

科学研究应用

合成和中间体用途

- 四唑,如 (5-(3-噻吩基)四唑-1-基)乙酸,被用作生物活性分子合成中的中间体。例如,[1-14 C]2-(1H-四唑-5-基)乙酸,一种相关化合物,被合成作为发现阶段计划中代谢分析研究的一部分 (Maxwell 和 Tran,2017 年)。

超氧化物清除和抗炎活性

- 四唑衍生物,包括类似于 (5-(3-噻吩基)四唑-1-基)乙酸的衍生物,已被合成并测试其超氧化物清除活性,并作为潜在的抗炎剂。然而,尽管在体外有效,但它们在体内并未显示出显着的抗炎剂功效 (Maxwell 等人,1984 年)。

在糖尿病神经病变中的作用

- (5-(3-噻吩基)四唑-1-基)乙酸作为醛糖还原酶抑制剂,被证明可以显着改善糖尿病大鼠的坐骨神经血流和运动神经传导速度,表明其在糖尿病神经病变中具有潜在的治疗作用 (Hotta 等人,1995 年)。

与异硫氰酸酯的反应和抗菌研究

- 四唑-5-基乙酸与异硫氰酸酯的反应已被研究,导致具有抗菌特性的化合物 (Wujec 等人,2007 年)。

光化学和分解研究

- 化合物 (四唑-5-基)乙酸,与 (5-(3-噻吩基)四唑-1-基)乙酸密切相关,已被研究其热分解和光化学,揭示了其结构和化学行为的重大见解 (Pagacz-Kostrzewa 等人,2014 年)。

在配位化学中的用途

- 四唑羧酸配体,类似于 (5-(3-噻吩基)四唑-1-基)乙酸,已被用来创建各种镧系配合物,具有潜在的光学应用,展示了四唑衍生物在配位化学中的多功能性 (Shen 等人,2016 年)。

在高能材料中的应用

- 5-(四唑-1-基)-2H-四唑等化合物,在结构上类似于 (5-(3-噻吩基)四唑-1-基)乙酸,已因其能量特性而被广泛研究,可能适用于炸药和推进剂配方 (Fischer 等人,2013 年)。

在腐蚀抑制中的应用

- 四唑衍生物已显示出作为氯化物溶液中铜等金属的腐蚀抑制剂的功效,表明 (5-(3-噻吩基)四唑-1-基)乙酸在材料科学中具有潜在的应用 (Zucchi 等人,1996 年)。

作用机制

Target of Action

The primary target of (5-(3-Thienyl)tetrazol-1-yl)acetic acid, also known as 2-(5-thiophen-3-yltetrazol-1-yl)acetic acid, is Aldose Reductase (AR) . AR is the first and rate-controlling enzyme in the polyol pathway, which is implicated in microvascular damage to the retina, kidney, and nerve systems .

Mode of Action

The compound interacts with its target, Aldose Reductase, by inhibiting its activity . This inhibition is significant in the treatment of diabetic complications, as it prevents the elevated accumulation of cellular sorbitol that leads to osmotic stresses on cells .

Biochemical Pathways

The compound affects the polyol metabolic pathway . By inhibiting Aldose Reductase, the compound prevents the conversion of glucose to sorbitol, thereby reducing the osmotic stress on cells and preventing microvascular damage .

Pharmacokinetics

It’s worth noting that the tetrazole heterocycle, a key fragment of this compound, is known for its metabolic stability

Result of Action

The inhibition of Aldose Reductase by (5-(3-Thienyl)tetrazol-1-yl)acetic acid leads to a decrease in the accumulation of cellular sorbitol . This can alleviate osmotic stresses on cells, reducing the risk of microvascular damage and the resulting complications, such as neuropathy, nephropathy, and retinopathy .

安全和危害

未来方向

“(5-(3-Thienyl)tetrazol-1-yl)acetic acid” demonstrated high inhibition of partially purified AKR1B1 from rat lens (IC 50 21 nM), rabbit lens (IC 50 23 nM), and human placenta (IC 50 28 nM) . This suggests that the compound could have potential applications in the treatment of diabetic complications.

属性

IUPAC Name |

2-(5-thiophen-3-yltetrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2S/c12-6(13)3-11-7(8-9-10-11)5-1-2-14-4-5/h1-2,4H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVAZOPRCKAYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NN=NN2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158900 | |

| Record name | (5-(3-Thienyl)tetrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(3-Thienyl)tetrazol-1-yl)acetic acid | |

CAS RN |

134717-73-0 | |

| Record name | (5-(3-Thienyl)tetrazol-1-yl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134717730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-(3-Thienyl)tetrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

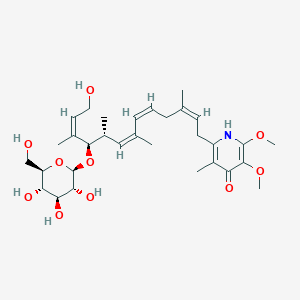

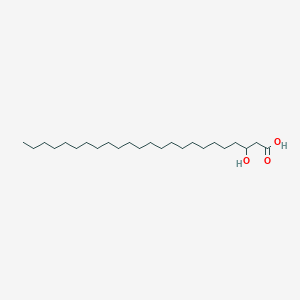

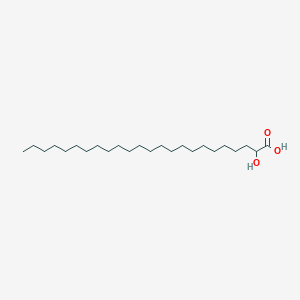

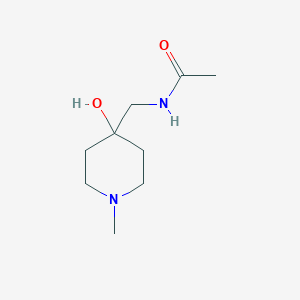

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)